Itacitinib

Catalog No.
S531018
CAS No.
1334298-90-6
M.F
C26H23F4N9O
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itacitinib

CAS Number

1334298-90-6

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB39110; INCB 39110; INCB-39110; INCB039110; INCB-039110; INCB 039110; Itacitinib; 1334298-96-2

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Description

The exact mass of the compound Itacitinib is 553.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Itacitinib is a small molecule inhibitor that targets Janus kinase (JAK) enzymes, specifically JAK1 and JAK3. JAKs are a family of enzymes involved in intracellular signaling pathways that regulate various cellular processes, including immune cell function, inflammation, and hematopoiesis (blood cell production) []. By inhibiting JAK activity, Itacitinib has the potential to modulate the immune system and reduce inflammation, making it a promising candidate for treating various inflammatory and autoimmune diseases.

Ongoing Research Areas

Itacitinib is currently being investigated in clinical trials for a variety of conditions, including:

  • Atopic Dermatitis (AD): Studies suggest Itacitinib may improve symptoms of AD, such as itching, redness, and scaling, by reducing inflammation in the skin [].
  • Alopecia Areata (AA): Research suggests Itacitinib might promote hair growth by targeting JAK-STAT pathways involved in hair follicle development [].
  • Graft-Versus-Host Disease (GVHD): GVHD is a serious complication of bone marrow transplantation where donor immune cells attack the recipient's body. Itacitinib's ability to suppress immune response is being explored for treating GVHD [].
  • Inflammatory Bowel Disease (IBD): Ulcerative colitis and Crohn's disease are the two main forms of IBD. Itacitinib is being investigated for its potential to reduce inflammation in the gut associated with IBD [].

Itacitinib is a selective inhibitor of Janus kinase 1, a member of the Janus kinase family of protein tyrosine kinases. This compound is primarily investigated for its potential in treating various hematological malignancies and autoimmune diseases. Itacitinib's chemical formula is C26H23F4N9OC_{26}H_{23}F_{4}N_{9}O, with a molecular weight of approximately 553.526 g/mol . The compound has been noted for its ability to inhibit the phosphorylation of signal transducer and activator of transcription proteins, which are crucial in mediating immune responses and inflammation .

The primary mechanism of action for itacitinib involves the inhibition of Janus kinase 1, which subsequently affects the phosphorylation cascade of signal transducer and activator of transcription proteins. Upon binding to its target, itacitinib prevents the phosphorylation of these proteins, disrupting downstream signaling pathways involved in immune response regulation . This inhibition can lead to decreased levels of cytokines such as interleukin-6 and interferon-gamma, which are often elevated in inflammatory conditions .

Itacitinib exhibits significant biological activity as a JAK1 inhibitor. In clinical trials, it has demonstrated efficacy in reducing markers associated with T-cell activation and regulatory T-cell activation, indicating its potential role in modulating immune responses . Preclinical studies have shown that itacitinib does not significantly impair the proliferation or anti-tumor activity of CAR T-cells, suggesting that it may be a valuable adjunct therapy in cancer treatment without compromising immune function .

The synthesis of itacitinib involves several key steps:

  • Formation of the Azetidine Ring: The initial step typically includes the formation of an azetidine structure through nucleophilic substitution reactions involving appropriate precursors.
  • Incorporation of Functional Groups: Various functional groups are introduced to achieve the desired pharmacological properties. This may involve reactions such as acylation or alkylation.
  • Final Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use .

Itacitinib has been investigated for several therapeutic applications:

  • Hematological Malignancies: It has shown promise in treating conditions like diffuse large B-cell lymphoma and myelofibrosis.
  • Autoimmune Diseases: It is being studied for its potential in managing graft-versus-host disease and cytokine release syndrome.
  • Cancer Immunotherapy: It serves as an adjunct therapy in CAR T-cell treatments, enhancing efficacy without compromising T-cell function .

Similar Compounds

  • Ruxolitinib: A pan-JAK inhibitor used for myelofibrosis and polycythemia vera.
  • Tofacitinib: A JAK3 inhibitor primarily used for rheumatoid arthritis.
  • Baricitinib: A JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.

Comparison Table

CompoundSelectivityPrimary IndicationsUnique Features
ItacitinibSelective JAK1Hematological malignancies, autoimmune diseasesMinimizes long-term infection risks
RuxolitinibPan-JAKMyelofibrosis, polycythemia veraBroader inhibition may lead to more side effects
TofacitinibJAK3Rheumatoid arthritisPrimarily targets JAK3, affecting different pathways
BaricitinibJAK1/JAK2Rheumatoid arthritis, alopecia areataDual inhibition may enhance therapeutic effects but increase infection risk

Itacitinib's unique selectivity for JAK1 allows it to effectively modulate immune responses while reducing the risk of complications associated with broader-spectrum inhibitors like ruxolitinib and baricitinib. This selectivity positions it as a promising candidate in both oncology and immunology fields.

Itacitinib (2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile) is a selective Janus kinase 1 inhibitor with a complex molecular structure that presents significant synthetic challenges1. The molecular formula of itacitinib is C26H23F4N9O with a molecular weight of 553.51 g/mol [3]. A comprehensive retrosynthetic analysis reveals several strategic disconnections that can guide efficient synthetic routes [4].

The retrosynthetic analysis of itacitinib can be approached by identifying three key structural components that can be assembled in a convergent manner [5]:

  • The 3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl moiety attached to the piperidine ring [6]
  • The central piperidine-azetidine scaffold with the acetonitrile substituent [7]
  • The 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole fragment [8]

This disconnection strategy allows for parallel synthesis of these fragments followed by sequential coupling reactions [9]. The pyrrolo[2,3-d]pyrimidine core, a common structural element in kinase inhibitors, serves as a critical pharmacophore and synthetic focal point [10].

Table 1: Key Retrosynthetic Disconnections for Itacitinib Synthesis

Disconnection PointFragment AFragment BCoupling Strategy
Pyrazole-AzetidineAzetidine-piperidine with acetonitrile4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazoleNucleophilic substitution
Piperidine-PyridinePiperidine-azetidine-pyrazole-pyrrolo[2,3-d]pyrimidine3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acidAmide coupling
Azetidine Formation4-aminopiperidine derivativeFunctionalized azetidine precursorCyclization

The synthetic route design must consider stereochemical control, functional group compatibility, and reaction sequence optimization [11]. The azetidine ring formation represents a particularly challenging aspect of the synthesis due to the strain inherent in the four-membered ring system [12]. Strategic protection and deprotection steps are necessary to manage the multiple nitrogen functionalities present in the molecule [13].

Key Intermediate Synthesis Strategies

The synthesis of itacitinib relies on the efficient preparation of several key intermediates, each requiring specific synthetic approaches [14]. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate serves as a crucial building block for constructing the heterocyclic core of itacitinib [15].

Pyrrolo[2,3-d]pyrimidine Core Synthesis

The pyrrolo[2,3-d]pyrimidine core can be synthesized through multiple routes, with one efficient approach involving the cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol [16]. This intermediate is prepared by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by reaction with formamidine [17]. The resulting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol undergoes acid-catalyzed cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride [18].

Pyrazole Formation and Coupling

The pyrazole intermediate is typically synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound, followed by coupling with the previously prepared 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [19]. This coupling reaction often employs palladium-catalyzed cross-coupling conditions, such as Suzuki or Negishi coupling, to form the carbon-carbon bond between the pyrazole and pyrimidine rings [20].

Azetidine Ring Construction

The azetidine ring, a strained four-membered nitrogen heterocycle, presents significant synthetic challenges [21]. One effective strategy involves the intramolecular cyclization of appropriately functionalized propylamine derivatives [22]. The Hillier group has reported an efficient one-pot formation of 1,3-disubstituted azetidines from 1,3-propanediols, which can be adapted for the synthesis of the azetidine component of itacitinib [23].

Table 2: Synthesis Strategies for Key Intermediates

IntermediateStarting MaterialsKey ReactionsYield Range (%)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethaneAlkylation, cyclization, chlorination65-75
Pyrazole-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 4-substituted pyrazolePalladium-catalyzed cross-coupling70-85
Azetidine-acetonitrile1,3-Propanediol derivativesTriflation, cyclization60-70
3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid2,3-DifluoropyridineTrifluoromethylation, oxidation55-65

The synthesis of the 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid component typically involves fluorination and trifluoromethylation of appropriate pyridine precursors, followed by oxidation to introduce the carboxylic acid functionality [24]. These transformations often require specialized fluorination reagents and carefully controlled reaction conditions [25].

Catalytic Systems and Reaction Optimization

The synthesis of itacitinib involves several catalytic transformations that are critical for efficient bond formation and functional group manipulation [26]. Optimization of these catalytic systems is essential for achieving high yields, selectivity, and scalability [27].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, play a pivotal role in forming the carbon-carbon bonds between heterocyclic fragments in itacitinib synthesis [28]. These reactions typically employ palladium complexes with phosphine ligands, such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with specialized phosphine ligands like XPhos or SPhos [29].

Recent advances in palladium catalysis have led to the development of more efficient catalyst systems for challenging substrates [31]. For the coupling of pyrazole and pyrrolo[2,3-d]pyrimidine fragments, ligand-enabled C6-selective carbon-hydrogen arylation using palladium catalysts has been reported, offering a more direct approach than traditional methods [32].

Table 3: Optimized Catalytic Systems for Key Transformations

TransformationCatalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pyrazole-Pyrimidine CouplingPd(OAc)2XPhosK2CO3Dioxane/H2O80-10075-85
Azetidine FormationLa(OTf)3--Dichloromethane25-4070-80
Amide CouplingHATU-DIPEADMF2580-90
CyanationPd(PPh3)4-Zn(CN)2DMF8065-75

Azetidine Ring Formation Catalysis

The formation of the azetidine ring can be catalyzed by Lewis acids such as lanthanum triflate (La(OTf)3), which promotes intramolecular cyclization through activation of leaving groups [33]. Recent research has demonstrated that La(OTf)3 can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines under mild conditions [34].

Amide Coupling Optimization

The formation of the amide bond between the piperidine nitrogen and the 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid typically employs coupling reagents such as HATU, EDC/HOBt, or T3P [35]. Optimization of these coupling conditions is crucial for achieving high yields while minimizing racemization and side reactions [36].

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for various transformations in heterocyclic synthesis, including cross-coupling reactions relevant to itacitinib synthesis [37]. NHC-palladium complexes often exhibit superior performance compared to traditional phosphine-based catalysts, particularly for challenging substrates [38].

Industrial-Scale Production Challenges

Scaling up the synthesis of itacitinib from laboratory to industrial scale presents numerous challenges that must be addressed to ensure efficient, safe, and economically viable production [39].

Raw Material Sourcing and Cost Considerations

The complex structure of itacitinib requires specialized building blocks and reagents, some of which may have limited availability or high cost at industrial scale [45]. Strategic evaluation of synthetic routes must consider the accessibility and cost of raw materials, potentially leading to alternative approaches that utilize more readily available starting materials [46].

Purification and Crystallization Challenges

Purification of intermediates and the final active pharmaceutical ingredient (API) represents a significant challenge in industrial-scale production [47]. Chromatographic purification methods commonly used in laboratory synthesis are often impractical at scale due to solvent consumption, cost, and waste generation [48].

Development of crystallization processes for intermediates and the final API is essential for achieving the required purity specifications while minimizing solvent use and process complexity [49]. The adipate salt form of itacitinib (itacitinib adipate) has been developed to improve crystallization properties and physical stability [50].

Table 4: Industrial-Scale Production Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Exothermic reactionsSafety risks, difficult temperature controlContinuous flow processing, reaction calorimetry studies
Palladium catalyst costEconomic viabilityCatalyst recycling, reduced loading, alternative catalysts
Chromatographic purificationSolvent consumption, waste generationCrystallization development, selective precipitation
Azetidine ring formationYield and selectivity at scaleProcess optimization, alternative cyclization methods
Fluorinated building blocksCost, availability, handlingAlternative synthetic routes, early introduction of fluorine

Regulatory Considerations and Process Validation

The pharmaceutical industry operates under stringent regulatory frameworks that add layers of complexity to the scale-up process [51]. Process validation is essential for demonstrating that the scaled-up process consistently produces itacitinib within acceptable quality parameters [52]. Each aspect of production must be thoroughly documented, and any deviations from the validated process can result in production delays or regulatory penalties [53].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

553.19616904 g/mol

Monoisotopic Mass

553.19616904 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19J3781LPM

Drug Indication

Treatment of acute graft versus host disease

Wikipedia

Itacitinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Yiu ZZ, Warren RB. Novel Oral Therapies for Psoriasis and Psoriatic Arthritis. Am J Clin Dermatol. 2016 Jun;17(3):191-200. doi: 10.1007/s40257-016-0179-3. PubMed PMID: 26923915.
2: Bissonnette R, Luchi M, Fidelus-Gort R, Jackson S, Zhang H, Flores R, Newton R, Scherle P, Yeleswaram S, Chen X, Menter A. A randomized, double-blind, placebo-controlled, dose-escalation study of the safety and efficacy of INCB039110, an oral janus kinase 1 inhibitor, in patients with stable, chronic plaque psoriasis. J Dermatolog Treat. 2016 Jan 14:1-7. [Epub ahead of print] PubMed PMID: 26769332.
3: Zhang Y, Warren MS, Zhang X, Diamond S, Williams B, Punwani N, Huang J, Huang Y, Yeleswaram S. Impact on creatinine renal clearance by the interplay of multiple renal transporters: a case study with INCB039110. Drug Metab Dispos. 2015 Apr;43(4):485-9. doi: 10.1124/dmd.114.060673. Epub 2015 Jan 20. PubMed PMID: 25605813.
4: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
5.  Liu, Pingli; Wang, Dengjin; Wu, Yongzhong; Cao, Ganfeng; Xia, Michael.  A process for the preparation of key intermediates towards the synthesis of fluorotrifluoromethylisonicotinoylpiperi​dinylpyrrolopyrimidinylpyrazolylazetidin​ylacetonitrile for use as a JAK inhibitor.  U.S. Pat. Appl. Publ. (2014), US 20140256941 A1 20140911.

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